An In-depth Technical Guide to 4-Amino-3-nitrobenzonitrile: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Amino-3-nitrobenzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Amino-3-nitrobenzonitrile (CAS No. 6393-40-4), a key chemical intermediate with significant utility in medicinal chemistry, materials science, and synthetic organic chemistry. This document delves into its fundamental physicochemical properties, provides a detailed and validated synthesis protocol, explores its reactivity, and discusses its current and potential applications, particularly in the realm of drug discovery. The guide is intended to serve as a critical resource for researchers and professionals, offering not only procedural details but also the scientific rationale behind its use and handling.
Core Molecular Attributes
4-Amino-3-nitrobenzonitrile is a substituted aromatic compound featuring three distinct functional groups: an amino (-NH2), a nitro (-NO2), and a nitrile (-C≡N) group. This unique trifunctional nature makes it a versatile building block for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-3-nitrobenzonitrile is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.
| Property | Value | Source(s) |
| CAS Number | 6393-40-4 | |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Yellow crystalline solid/powder | [2] |
| Melting Point | 159-162 °C | |
| Solubility | Soluble in ethanol and benzene. | [3] |
| InChI Key | JAHADAZIDZMHOP-UHFFFAOYSA-N | |
| SMILES | Nc1ccc(cc1=O)C#N |
Structural Representation
The molecular structure of 4-Amino-3-nitrobenzonitrile is depicted below. The strategic placement of the functional groups dictates its chemical reactivity and potential for derivatization.
Caption: Workflow for the synthesis of 4-Amino-3-nitrobenzonitrile.
Detailed Methodology
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Nitration:
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In a flask equipped with a stirrer and a cooling bath, dissolve 9.40 g of 4-acetamidobenzonitrile in 80 ml of concentrated sulfuric acid. [4] * Cool the solution to a temperature between 5-10 °C. [4] * Slowly add potassium nitrate in small portions, ensuring the temperature does not exceed 10 °C. [4] * Stir the reaction mixture at 5-10 °C for 2 hours. [4] * Pour the reaction mixture into ice-water, which will cause the product to precipitate. [4] * Collect the separated crystals by suction filtration. [4]
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Hydrolysis:
Spectroscopic and Analytical Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-nitrobenzonitrile is expected to show characteristic absorption bands for its three functional groups. A computational study has assigned the observed IR and Raman bands. [5][6]
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N-H stretching: The amino group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. * C≡N stretching: A sharp, intense absorption band for the nitrile group is expected around 2200-2260 cm⁻¹. [7]* NO₂ stretching: The nitro group will show strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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Aromatic C-H stretching: These bands are typically observed just above 3000 cm⁻¹. [8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitro and nitrile groups.
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¹³C NMR: The carbon NMR spectrum of the related compound, 4-nitrobenzonitrile, shows signals at δ 116.7, 118.2, 124.2, 133.4, and 150.0 ppm. [9]The spectrum of 4-Amino-3-nitrobenzonitrile would be expected to show distinct signals for each of the seven carbon atoms, with the positions influenced by the attached functional groups.
Mass Spectrometry (MS)
The mass spectrum of 4-Amino-3-nitrobenzonitrile would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN). [10]
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 4-Amino-3-nitrobenzonitrile provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.
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Amino Group: The amino group can undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated or alkylated.
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Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, allowing for the synthesis of diamino derivatives.
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Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
This versatile reactivity allows for the use of 4-Amino-3-nitrobenzonitrile as a scaffold in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. [11][12]
Applications in Research and Development
4-Amino-3-nitrobenzonitrile is a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
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Antiviral Agents: This compound has been investigated as a precursor for novel mutagenic modified nucleosides proposed as antiviral prodrugs. [5][6]The rationale is that its ability to form base pairs with nucleobases could disrupt DNA/RNA helix formation. [5]* Anti-leishmanial Agents: It is used as a precursor in the synthesis of drugs to treat infectious diseases, including those caused by Leishmania species. [1]* Kinase Inhibitors: The aminopyrimidine scaffold, which can be synthesized from precursors like 4-Amino-3-nitrobenzonitrile, is a key pharmacophore in the design of tyrosine and serine/threonine kinase inhibitors for various diseases. [13]The 4-amino group is often crucial for forming hydrogen bonds with the target protein. [13]* General Scaffolding: The benzonitrile moiety, and specifically substituted aminobenzonitriles, are recognized as important scaffolds in medicinal chemistry for developing inhibitors for various targets. [13][14]
Materials Science and Other Applications
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Dye Synthesis: The aromatic amine and nitro functionalities make it a suitable starting material for the synthesis of azo dyes. [15]* Polymer Chemistry: It has been used in studies on the effects of gamma irradiation on the release of compounds from polyanhydride matrices. [2][3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-3-nitrobenzonitrile.
Hazard Identification
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Health Hazards: It is harmful if swallowed or in contact with skin, and may cause respiratory irritation. [10]It can also cause skin and serious eye irritation. [10]* Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and a dust mask, should be worn.
Storage and Disposal
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conclusion
4-Amino-3-nitrobenzonitrile is a chemical intermediate of significant value to the scientific community. Its unique combination of functional groups provides a versatile platform for the synthesis of a wide array of complex molecules with potential applications in drug discovery, materials science, and dye chemistry. This guide has provided a detailed overview of its properties, a validated synthesis protocol, and an exploration of its reactivity and applications, underscoring its importance as a tool for innovation in chemical research and development.
References
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Alcolea Palafox, M., et al. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Journal of Biomolecular Structure & Dynamics, 41(15), 7247-7266. Retrieved from [Link]
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Frontiers in Chemistry. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
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ResearchGate. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Retrieved from [Link]
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ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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Taylor & Francis Online. (2022). Base pairs with 4-amino-3-nitrobenzonitrile: comparison with the natural WC pairs. Dimer and tetramer forms, Infrared and Raman spectra, and several proposed antiviral modified nucleosides. Retrieved from [Link]
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